2-Furoic acid,5-[(isopentyloxy)methyl]-

Synthetic methodology Process chemistry 2-Furoic acid derivatives

2-Furoic acid,5-[(isopentyloxy)methyl]- is a C11 H16 O4 furoic acid derivative carrying an isopentyloxy (3-methylbutoxy) methyl substituent at the 5‑position of the furan ring. It belongs to the broader class of 5‑alkoxy‑2‑furoic acids, of which the long‑chain analogue 5‑(tetradecyloxy)‑2‑furoic acid (TOFA) is the most extensively characterised member and a reference acetyl‑CoA carboxylase (ACC) inhibitor.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
Cat. No. B12111255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Furoic acid,5-[(isopentyloxy)methyl]-
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(C)CCOCC1=CC=C(O1)C(=O)O
InChIInChI=1S/C11H16O4/c1-8(2)5-6-14-7-9-3-4-10(15-9)11(12)13/h3-4,8H,5-7H2,1-2H3,(H,12,13)
InChIKeyCJNPNZABNZHGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Furoic acid,5-[(isopentyloxy)methyl]- – Structural Baseline and Procurement-Relevant Class Designation


2-Furoic acid,5-[(isopentyloxy)methyl]- is a C11 H16 O4 furoic acid derivative carrying an isopentyloxy (3-methylbutoxy) methyl substituent at the 5‑position of the furan ring [1]. It belongs to the broader class of 5‑alkoxy‑2‑furoic acids, of which the long‑chain analogue 5‑(tetradecyloxy)‑2‑furoic acid (TOFA) is the most extensively characterised member and a reference acetyl‑CoA carboxylase (ACC) inhibitor [2]. The compound is primarily encountered as a research intermediate or as a fragment in medicinal chemistry campaigns targeting fatty acid metabolism [1].

Synthesis Intermediate for 5‑substituted furoic acid libraries
Fragment‑Based Low‑MW scaffold for ACC‑targeting FBDD campaigns
SAR Probe Chain‑length control in fatty acid metabolism studies

Why Generic 5‑Alkoxy‑2‑furoic Acid Substitution Fails: The Structural Determinants That Prevent Simple Interchange


Within the 5‑alkoxy‑2‑furoic acid series, the length and branching of the alkoxy chain govern both synthetic accessibility and biological function. The prototypical ACC inhibitor TOFA relies on a C14 linear chain to mimic long‑chain fatty acyl‑CoA, whereas the branched C5 isopentyloxy chain in 2‑Furoic acid,5-[(isopentyloxy)methyl]- presents a markedly different steric and lipophilic profile [1][2]. Because ACC inhibition and cellular permeability are exquisitely sensitive to chain length, simple extrapolation of TOFA’s potency, selectivity, or pharmacokinetics to shorter‑chain analogues is unwarranted. Consequently, users requiring a defined chain length or branching pattern for SAR studies, fragment‑based screening, or synthetic elaboration cannot replace the isopentyloxy derivative with a methyl, ethyl, or tetradecyloxy analog without altering the experimental outcome [1].

Target
5‑isopentyloxy derivative
Analog
Long‑chain 5‑alkoxy analogues (e.g., TOFA)
Steric & lipophilic profile Branched C5 chain vs. linear C14 chain alters ACC binding and permeability
Functional extrapolation Potency and selectivity reported for TOFA may not transfer to shorter‑chain analogues
SAR integrity Chain‑length substitution invalidates structure‑activity relationship conclusions

Product‑Specific Quantitative Evidence: 2-Furoic acid,5-[(isopentyloxy)methyl]- vs. Closest Analogues


Synthetic Process Efficiency: Isopentyloxy vs. Tetradecyloxy (TOFA) Derivatives

The patented synthetic route applicable to 2-Furoic acid,5-[(isopentyloxy)methyl]- achieves overall yields exceeding 70% at reaction temperatures below 60 °C, a marked improvement over conventional TOFA synthesis which typically proceeds with lower yields and requires harsher conditions [1]. While the patent describes the general method for a range of alkoxy substituents, the low-temperature, high-yield tandem transesterification–saponification sequence is directly applicable to the isopentyloxy congener [1].

Synthetic yield
Data to verify
Patent-reported >70% yield at
Supports process economics review
Direct head‑to‑head comparison not validated; class‑level inference
ACC inhibition
Data to verify
No IC50 or Ki data available; TOFA IC50 ≈4 μM in MCF7 cells
Potency cannot be extrapolated from longer‑chain analogues
Use TOFA for ACC inhibition; isopentyloxy may serve as negative control
Lipophilicity (cLogP)
Context-dependent
cLogP ≈2.1 vs. TOFA cLogP ≈8.5 (Δ≈6.4)
Impacts solubility and permeability context
No experimental logD7.4 available; confirm experimentally
Purity & characterisation
Data to verify
≥95% (vendor) vs. TOFA ≥98% with full public spectral library
May require in‑house purification and characterisation
No CAS RN; limited independent NMR/MS data
Synthetic methodology Process chemistry 2-Furoic acid derivatives

ACC Inhibitory Potency: No Direct Quantitative Comparison Available

At the time of this analysis, no peer‑reviewed study or authoritative database reports an IC50, Ki, or cellular ACC inhibition value for 2-Furoic acid,5-[(isopentyloxy)methyl]-. The reference compound TOFA inhibits ACC with an IC50 of ~4 μM in MCF7 cells and exhibits cytotoxicity in ovarian cancer lines with IC50 values of 11.6–26.1 μg/mL [1]. Because the isopentyloxy chain is substantially shorter than the C14 chain of TOFA, its potency as an ACC inhibitor is predicted to be markedly lower; however, no quantitative head‑to‑head comparison exists [1].

ACC inhibition
Data to verify
No IC50 or Ki data available; TOFA IC50 ≈4 μM in MCF7 cells
Potency cannot be extrapolated from longer‑chain analogues
Use TOFA for ACC inhibition; isopentyloxy may serve as negative control
Acetyl-CoA carboxylase Enzyme inhibition Fatty acid synthesis

Physicochemical Differentiation: Calculated Lipophilicity vs. TOFA

Calculated logP (cLogP) for 2-Furoic acid,5-[(isopentyloxy)methyl]- is approximately 2.1, while TOFA’s cLogP exceeds 8.5 [1]. This >6‑log‑unit difference places the isopentyloxy derivative within oral‑drug‑like chemical space (Lipinski’s Rule of Five), whereas TOFA resides in a highly lipophilic, permeability‑limited region [1]. The lower lipophilicity of the isopentyloxy analogue predicts superior aqueous solubility, reduced plasma protein binding, and a lower risk of phospholipidosis compared to the tetradecyloxy chain, although no experimental solubility or permeability data were located for the target compound.

Lipophilicity (cLogP)
Context-dependent
cLogP ≈2.1 vs. TOFA cLogP ≈8.5 (Δ≈6.4)
Impacts solubility and permeability context
No experimental logD7.4 available; confirm experimentally
Lipophilicity Drug-likeness Permeability

Structural Verification and Purity: Vendor-Disclosed vs. Literature Standards

Reputable vendors list 2-Furoic acid,5-[(isopentyloxy)methyl]- with a minimum purity of 95% by NMR or HPLC [1]. In contrast, the widely used TOFA is typically supplied at ≥98% purity with full characterisation data (¹H/¹³C NMR, HRMS) available in the public domain [2]. The absence of a CAS Registry Number for the isopentyloxy derivative and the limited availability of independent spectroscopic reference data mean that identity confirmation must rely on the vendor’s certificate of analysis rather than on community‑validated spectral libraries.

Purity & characterisation
Data to verify
≥95% (vendor) vs. TOFA ≥98% with full public spectral library
May require in‑house purification and characterisation
No CAS RN; limited independent NMR/MS data
Quality control Purity specification Structural confirmation

Optimal Research and Industrial Application Scenarios for 2-Furoic acid,5-[(isopentyloxy)methyl]-


Fragment-Based Drug Discovery (FBDD) Targeting Acetyl-CoA Carboxylase

As a low-molecular-weight (212.24 Da) fragment with a cLogP of ~2.1, this compound fulfills the physicochemical criteria for FBDD libraries (MW <250, cLogP <3) [2]. Unlike TOFA, which exceeds typical fragment metrics, the isopentyloxy analogue can serve as a starting point for structure‑guided optimisation of ACC inhibitors, enabling the stepwise introduction of lipophilic contacts mapped to the enzyme’s fatty acyl‑CoA binding pocket [1].

Synthetic Intermediate for Diversified 5‑Substituted 2‑Furoic Acid Libraries

The 5‑isopentyloxymethyl group can be deprotected or further functionalised (e.g., oxidation to the aldehyde, nucleophilic displacement, or ether cleavage) to generate diverse 5‑substituted furoic acids. The patented low‑temperature, high‑yield process (≥70% yield) makes this compound an attractive entry point for parallel synthesis campaigns [3].

Negative Control or Chain‑Length Probe in Fatty Acid Metabolism Studies

When used alongside TOFA, the isopentyloxy analogue can serve as a chain‑length negative control. Because the C5 branched chain is insufficient to engage the long‑chain acyl‑CoA binding site on ACC, any differential cellular effect observed between the two compounds can be attributed specifically to chain‑length‑dependent target engagement, providing mechanistic resolution that a single‑compound experiment cannot deliver [1].

Physicochemical Property Reference for Alkoxy‑Chain SAR in Early‑Stage Lead Optimisation

The >6‑log‑unit lipophilicity gap relative to TOFA makes this compound a valuable anchor point for establishing alkoxy‑chain SAR. Combinatorial libraries spanning from isopentyloxy to tetradecyloxy can be rapidly profiled for solubility, permeability, and metabolic stability, with the isopentyloxy member serving as the low‑logP extreme of the series [2].

Application
Selection Property
Validation Focus
Fragment-based ACC discovery
Low-MW, moderate lipophilicity scaffold fitting FBDD criteria
Biophysical binding assay validation (SPR/TSA) against ACC
5‑Substituted furoic acid library synthesis
Patent‑optimized mild‑condition synthetic route
Scale‑up reproducibility; functional group tolerance
Chain‑length negative control
Shorter branched chain vs. long‑chain comparator for ACC engagement
Co‑administration with TOFA to confirm chain‑length‑dependent target engagement
Lipophilicity SAR anchor
Wide lipophilicity range probe relative to longer‑chain analogues
Experimental logD7.4, solubility, and PAMPA permeability profiling
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